Magnesium aluminometasilicate

Cat. No.:

B1143528

CAS No.:

12408-47-8

M. Wt:

380.84 g/mol

InChI Key:

JAUGGEIKQIHSMF-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Magnesium Aluminometasilicate is a synthetically produced, amorphous magnesium aluminometasilicate (Al2O3·MgO·1.7SiO2·xH2O) recognized as a superior multifunctional excipient in pharmaceutical research. It is USP/NF, JP, and EP listed, affirming its compliance with global quality standards. Its primary value in research stems from its exceptionally high surface area and porosity, which enables a wide range of applications. Its main research applications and mechanisms of action include its function as a Nanocarrier and Adsorbent for transforming liquid self-nanoemulsifying drug delivery systems (SNEDDS) into solid powders, thereby improving stability and processability. It acts as a potent Solubility and Bioavailability Enhancer for BCS Class II and IV drugs by creating amorphous solid dispersions that prevent crystallization and provide a large surface area for rapid drug release. It serves as a Unique Glidant in powder formulations, where its relatively large particle size and low cohesivity improve flow properties without negatively impacting tablet strength, a common drawback with traditional glidants like colloidal silicon dioxide. Furthermore, it is an effective Stability Modifier, where its mesoporous structure physically confines drug molecules, inhibiting their recrystallization and enhancing the physical stability of amorphous formulations. This combination of properties makes Magnesium Aluminometasilicate an indispensable tool for formulating scientists investigating advanced drug delivery systems for poorly soluble drugs, direct compression processes, and the stabilization of challenging active pharmaceutical ingredients (APIs). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name |

dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUGGEIKQIHSMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

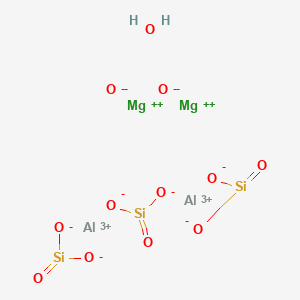

O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2Mg2O12Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924725 |

Source

|

| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12408-47-8 |

Source

|

| Record name | Silodrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silodrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILODRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Magnesium Aluminometasilicate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium aluminometasilicate is a synthetic, amorphous, multifunctional excipient that has garnered significant attention in the pharmaceutical industry for its versatile applications in solid dosage form development.[1][2][3][4] This guide provides an in-depth exploration of its core properties, offering a technical resource for researchers and formulation scientists. A widely recognized brand of synthetic amorphous magnesium aluminometasilicate is Neusilin®.[1][2][3][4]

Chemical and Physical Properties

Magnesium aluminometasilicate is characterized by its unique chemical structure and physical attributes that underpin its functionality as a pharmaceutical excipient.

2.1 Chemical Composition and Structure

The empirical formula for a common type of magnesium aluminometasilicate is Al₂O₃·MgO·1.7SiO₂·xH₂O.[1][2][4][5] Structurally, it is an amorphous material composed of tetrahedrons of silicon and octahedrons of aluminum and magnesium, which are randomly linked to form a complex, three-dimensional porous structure.[1][3][4][5] This amorphous nature is critical to its performance, as it lacks a defined crystalline lattice and does not have repeating monomeric units.[1][3][4][5]

2.2 Physical Appearance and Solubility

Magnesium aluminometasilicate typically presents as a white to off-white, odorless, and tasteless fine powder or granules.[2][3][6] It is practically insoluble in water and ethanol.[7][8] Unlike some other silicates, it does not form a gel in aqueous solutions, a property that enhances its versatility in various formulation processes.[2][4]

Quantitative Properties of Different Grades

Magnesium aluminometasilicate is available in several grades, each with distinct physical properties tailored for specific formulation needs. The following tables summarize the quantitative data for various grades of Neusilin®.

Table 1: General Properties of Neusilin® Grades [1]

| Property | S1 | S2 | UFL2 | US2 |

| Appearance | White granule | White granule | White powder | White granule |

| pH (4% slurry) | 8.5 - 10.0 | 8.5 - 10.0 | 6.0 - 8.0 | 6.0 - 8.0 |

| Loss on Drying (%) | 13 - 20 | <5 | <7 | <7 |

| Average Particle Size (μm) | 112 | 115 | 3.1 | 106 |

Table 2: Density and Flowability Properties of Neusilin® Grades [1]

| Property | S1 | S2 | UFL2 | US2 |

| Loose Bulk Density (g/mL) | 0.30 - 0.37 | 0.29 - 0.37 | 0.06 - 0.11 | 0.13 - 0.18 |

| Tapped Bulk Density (g/mL) | 0.36 - 0.43 | 0.34 - 0.42 | 0.10 - 0.17 | 0.16 - 0.22 |

| Angle of Repose (°) | 30 | 30 | 45 | 30 |

Table 3: Adsorption and Surface Properties of Neusilin® Grades [1][7]

| Property | S1 | S2 | UFL2 | US2 |

| Specific Surface Area (m²/g) | 110 | 110 | 300 | 300 |

| Oil Adsorbing Capacity (mL/g) | 1.3 | 1.4 | 2.7 - 3.4 | 2.7 - 3.4 |

| Water Adsorbing Capacity (mL/g) | 1.0 | 1.2 | 2.4 - 3.1 | 2.4 - 3.1 |

Key Functional Properties in Pharmaceutical Formulations

The unique physicochemical characteristics of magnesium aluminometasilicate translate into several key functionalities that are highly valued in pharmaceutical development.

4.1 High Porosity and Adsorption Capacity

Its exceptionally high specific surface area and porous structure give it a remarkable capacity to adsorb oils, liquid drug substances, and solutions.[2][3][4] This property is instrumental in converting oily or liquid active pharmaceutical ingredients (APIs) into free-flowing powders suitable for solid dosage form manufacturing.[7][9]

4.2 Enhanced Flowability and Compressibility

As a glidant, it improves the flow properties of powder blends, which is crucial for high-speed tableting processes.[10] The particles of certain grades can adhere to the surface of other excipients, acting as microscopic roller bearings to reduce inter-particulate friction.[11] Furthermore, it exhibits superior compressibility, enabling the formation of hard tablets at low compression forces.[2][3][7]

4.3 Role as a Binder and Disintegrant

Magnesium aluminometasilicate also functions as a binder, contributing to the mechanical strength of tablets. Concurrently, it can act as a disintegrant, facilitating the rapid breakup of the tablet upon contact with physiological fluids, which is essential for drug release.

4.4 Stabilization of Amorphous APIs

Its porous network can physically confine drug molecules, inhibiting their recrystallization and thereby enhancing the stability of amorphous solid dispersions.[12] This is particularly beneficial for improving the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the fundamental properties of magnesium aluminometasilicate.

5.1 Determination of Angle of Repose

This method assesses the flowability of the powder.

-

Apparatus: Funnel with a controlled orifice, a flat circular base of a known diameter, and a stand to hold the funnel at a fixed height.

-

Procedure:

-

A sufficient quantity of the magnesium aluminometasilicate powder is allowed to flow freely through the funnel onto the center of the flat base.

-

The powder forms a conical pile. The height of the cone (h) and the radius of the base of the pile (r) are measured.

-

The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).[13][14]

-

-

Interpretation: A lower angle of repose indicates better flowability.[14]

5.2 Measurement of Oil Adsorption Capacity

This protocol quantifies the ability of the material to adsorb oily liquids.

-

Apparatus: Analytical balance, glass plate or marble slab, spatula, and a burette or dropper for controlled oil delivery.[15]

-

Reagent: Linseed oil or another suitable oil.[15]

-

Procedure:

-

A pre-weighed amount of magnesium aluminometasilicate powder is placed on the glass plate.

-

Linseed oil is added dropwise from the burette onto the powder.

-

After each addition, the oil is thoroughly mixed with the powder using the spatula until a stiff, coherent paste is formed that does not break or separate upon rolling.[15]

-

The amount of oil added is determined by weight difference.

-

The oil adsorption capacity is expressed as the volume of oil adsorbed per unit weight of the powder (mL/g).[9]

-

5.3 Tablet Hardness Testing

This test measures the mechanical strength of tablets formulated with magnesium aluminometasilicate.

-

Procedure:

-

A tablet is placed diametrically between the two platens of the hardness tester.[18]

-

The tester applies a compressive force to the tablet at a constant rate until the tablet fractures.[17][19]

-

The force required to break the tablet is recorded. This is repeated for a statistically relevant number of tablets from a batch.

-

-

Units: The hardness is typically reported in Newtons (N), kiloponds (kp), or Strong-Cobb units (SCU).[16]

5.4 In Vitro Dissolution Testing

This method evaluates the release of an API from a solid dispersion formulated with magnesium aluminometasilicate.

-

Apparatus: USP Type 2 (paddle) dissolution apparatus.[8][20]

-

Dissolution Medium: Typically 0.1 N HCl or another physiologically relevant buffer.[20]

-

Procedure:

-

The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5 °C.

-

A tablet or a specified amount of the solid dispersion powder is introduced into the vessel.

-

The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).[8][20]

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

-

The concentration of the dissolved API in the samples is determined using a suitable analytical method, such as HPLC.[20]

-

Visualization of Application Workflow

As magnesium aluminometasilicate's function is primarily physicochemical, a logical workflow for its application in pharmaceutical formulation is more pertinent than a signaling pathway. The following diagram illustrates the decision-making process for utilizing this excipient in tablet development.

Conclusion

Magnesium aluminometasilicate is a highly versatile and functional excipient with a unique combination of properties that address numerous challenges in pharmaceutical formulation. Its high porosity, excellent flowability and compressibility, and its ability to stabilize amorphous APIs make it an invaluable tool for the development of robust solid dosage forms. A thorough understanding of its fundamental properties, as detailed in this guide, is essential for its effective application in modern drug development.

References

- 1. neusilin.jp [neusilin.jp]

- 2. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. torontech.com [torontech.com]

- 4. CD Formulation: How to Select Pharmaceutical Excipients [clinicalresearchnewsonline.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. particletechlabs.com [particletechlabs.com]

- 7. chempoint.com [chempoint.com]

- 8. ijpsr.com [ijpsr.com]

- 9. biozoomer.com [biozoomer.com]

- 10. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]

- 11. Neusilin [neusilin.com]

- 12. dva.com [dva.com]

- 13. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]

- 14. copleyscientific.com [copleyscientific.com]

- 15. Oil Adsorption (Spatula) - OLAD [digitalfire.com]

- 16. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]

- 17. raiselabequip.com [raiselabequip.com]

- 18. acumenbiopharma.com [acumenbiopharma.com]

- 19. engsys.co.uk [engsys.co.uk]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Synthetic Magnesium Aluminometasilicate: History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic magnesium aluminometasilicate is a versatile inorganic polymer with significant applications in the pharmaceutical industry, primarily as an excipient. Its unique porous structure, high surface area, and adsorptive capacity make it an invaluable tool for enhancing drug solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and characterization of synthetic magnesium aluminometasilicate, with a particular focus on its role in modern drug development.

History and Discovery

The journey of synthetic magnesium aluminometasilicate as a pharmaceutical material began in post-war Japan. In 1951, Fuji Chemical Industries Co., Ltd. initiated research to develop a novel antacid.[1] This endeavor culminated in the successful development of Neusilin® in 1954, a synthetic, amorphous form of magnesium aluminometasilicate.[1][2] Neusilin® quickly gained recognition in the Japanese pharmaceutical industry as an effective antacid with minimal side effects.[1]

Fuji Chemical began mass production and sales of Neusilin® in 1954 and subsequently filed for patents in the United States, Germany, and the United Kingdom in 1957.[1] The company received awards for its invention from the Director of the Patent Office in Japan in 1960 and the Minister of International Trade and Industry in 1961.[1] The introduction of spray drying technology in 1965 further enhanced the manufacturing process of Neusilin® and other pharmaceutical products.[1][3]

Initially utilized for its antacid properties, the applications of synthetic magnesium aluminometasilicate have expanded significantly over the decades. It is now widely employed as a multifunctional excipient to improve the quality of various dosage forms, including tablets, powders, granules, and capsules.[2][4][5]

Physicochemical Properties and Grades

Synthetic magnesium aluminometasilicate is an amorphous powder with the general chemical formula Al₂O₃·MgO·1.7SiO₂·xH₂O.[4][5][6] It is characterized by its large specific surface area, high porosity, and significant oil and water adsorption capacity.[2] Various grades of synthetic magnesium aluminometasilicate are commercially available, differing in their bulk density, particle size, water content, and pH.[2] These variations allow formulators to select the most appropriate grade for a specific application.

A summary of the typical physicochemical properties of different grades of Neusilin®, a prominent commercial brand of synthetic magnesium aluminometasilicate, is presented in the tables below.

Table 1: General Properties of Neusilin® Grades

| Property | Grade S1 (Granule) | Grade FH2 (Powder) | Grade US2 (Granule) | Grade UFL2 (Powder) |

| Loss on Drying (%) | 16.0 | 2.8 | 1.4 | 1.8 |

| Bulk Density - Loose (g/mL) | 0.33 | 0.31 | 0.15 | 0.08 |

| Bulk Density - Tapped (g/mL) | 0.40 | 0.43 | 0.19 | 0.13 |

| True Specific Gravity (g/mL) | 2.0 | 2.2 | 2.2 | 2.2 |

| BET Specific Surface Area (m²/g) | 110 | 110 | 300 | 300 |

| Mean Particle Size (μm) | 70 - 110 | 10 - 20 | 60 - 120 | 2 - 8 |

| Angle of Repose (Degrees) | 30 | 45 | 30 | 45 |

| Oil Adsorbing Capacity (mL/g) | 1.3 | 1.5 | 3.2 | 3.2 |

| pH of 5% Slurry | 9.4 | 9.7 | 7.4 | 7.4 |

Table 2: Pharmacopeial Specifications for Magnesium Aluminometasilicate

| Parameter | Specification |

| Aluminum Oxide (Al₂O₃) (dried basis) | 29.1% - 35.5% |

| Magnesium Oxide (MgO) (dried basis) | 11.4% - 14.0% |

| Silicon Dioxide (SiO₂) (dried basis) | 29.2% - 35.6% |

| Loss on Drying | ≤ 20.0% |

| Soluble Salts | ≤ 1.6% |

| Alkalinity | Varies by type |

| Chloride | ≤ 0.053% |

| Sulfate (B86663) | ≤ 0.480% |

| Iron | ≤ 0.03% |

| Arsenic | ≤ 3 µg/g |

Experimental Protocols

Synthesis of Synthetic Magnesium Aluminometasilicate

The synthesis of magnesium aluminometasilicate typically involves the reaction of soluble aluminum and magnesium salts with a silicate (B1173343) solution under controlled conditions. The following is a representative experimental protocol derived from patent literature.

Materials:

-

Magnesium Sulfate (pharmaceutical grade)

-

Aluminum Sulfate (pharmaceutical grade)

-

Sodium Silicate

-

Sodium Hydroxide

-

Calcium Chloride (or hard water)

-

Purified Water

Procedure:

-

Preparation of Solution A: Dissolve a calculated amount of magnesium sulfate and aluminum sulfate in lukewarm purified water in a stainless-steel tank with stirring. Ensure complete dissolution and filter the solution to remove any impurities.

-

Preparation of Solution B: Prepare an aqueous solution of sodium silicate and sodium hydroxide.

-

Precipitation: While stirring, introduce Solution B into Solution A. A precipitate of magnesium aluminosilicate (B74896) will form.

-

Addition of Calcium Chloride: To the suspension, add an aqueous solution of calcium chloride and continue stirring. Alternatively, hard water can be used in the manufacturing process and for washing.

-

Filtration and Washing: Harvest the precipitate by filtration and wash it thoroughly with purified water to remove soluble byproducts.

-

Drying: Dry the resulting filter cake at a temperature below 100°C to obtain the final synthetic magnesium aluminometasilicate powder.

Characterization Methods

The physicochemical properties of synthetic magnesium aluminometasilicate are crucial for its performance as a pharmaceutical excipient. The following are key characterization techniques:

-

X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the material.

-

Differential Scanning Calorimetry (DSC): To assess the thermal properties and the physical state of the drug within a solid dispersion.

-

Scanning Electron Microscopy (SEM): To visualize the particle morphology and surface texture.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area.

-

Particle Size Analysis: Using techniques such as laser diffraction to determine the particle size distribution.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and potential interactions between the material and active pharmaceutical ingredients (APIs).

Mechanisms of Action and Applications

Antacid Activity

As an antacid, synthetic magnesium aluminometasilicate neutralizes excess stomach acid, thereby increasing the pH of the gastric contents. This action helps to alleviate the symptoms of heartburn and indigestion. The mechanism involves a chemical reaction between the basic magnesium and aluminum oxides and the hydrochloric acid in the stomach.

Caption: Mechanism of action of synthetic magnesium aluminometasilicate as an antacid.

Pharmaceutical Excipient

The primary role of synthetic magnesium aluminometasilicate in modern pharmaceuticals is as a multifunctional excipient. Its key applications include:

-

Carrier for Solid Dispersions: It is widely used to convert liquid or poorly soluble drugs into a solid, amorphous form, thereby enhancing their solubility and bioavailability.[5] The high surface area allows for the adsorption of the API onto the carrier, preventing crystallization.

-

Adsorbent: Its porous nature makes it an excellent adsorbent for oils and liquids, enabling the formulation of solid dosage forms from oily or liquid APIs.

-

Binder and Disintegrant: It can act as a binder in tablet formulations, contributing to tablet hardness, and also as a disintegrant, aiding in the rapid breakdown of the tablet upon ingestion.

-

Flow Enhancer: In powder formulations, it can improve flowability, which is crucial for efficient manufacturing processes like tableting and capsule filling.

The following workflow illustrates the preparation of a solid dispersion using synthetic magnesium aluminometasilicate.

Caption: General workflow for preparing a solid dispersion using magnesium aluminometasilicate.

Conclusion

From its origins as a novel antacid in the 1950s, synthetic magnesium aluminometasilicate has evolved into a cornerstone excipient in the pharmaceutical industry. Its well-characterized physicochemical properties and multifunctional nature provide formulators with a powerful tool to address challenges in drug delivery, particularly for poorly soluble compounds. Continued research into novel grades and modifications of this versatile material is expected to further expand its applications in the development of advanced drug delivery systems.

References

- 1. fujichemical.co.jp [fujichemical.co.jp]

- 2. fujichemical.co.jp [fujichemical.co.jp]

- 3. fujichemical.co.jp [fujichemical.co.jp]

- 4. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 5. Magnesium Aluminometasilicate [benchchem.com]

- 6. US20100196475A1 - Controlled release tablet formulation containing magnesium aluminometasilicate - Google Patents [patents.google.com]

Crystalline vs. Amorphous Magnesium Aluminometasilicate: A Technical Guide for Pharmaceutical Development

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between crystalline and amorphous forms of magnesium aluminometasilicate. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of this versatile excipient in modern pharmaceutical formulations. The guide details the physicochemical properties, characterization methodologies, and functional implications of selecting either the crystalline or amorphous state, enabling informed decisions in drug manufacturing and development.

Introduction

Magnesium aluminometasilicate (MAS), with the general chemical formula Al₂O₃·MgO·1.7SiO₂·xH₂O, is a synthetic, multifunctional excipient widely utilized in the pharmaceutical industry.[1] It is available in two primary forms: a highly ordered crystalline structure and a disordered amorphous structure. The arrangement of the silicate, aluminum, and magnesium tetrahedra and octahedra dictates the material's macroscopic properties and, consequently, its performance in a drug product.[1] While the amorphous form, commercially known as Neusilin®, is more common in pharmaceutical applications, understanding the characteristics of the crystalline form is crucial for specialized applications and comprehensive material science.[1][2]

The amorphous variant is celebrated for its exceptional porosity and high specific surface area, which contribute to its utility as a carrier for liquid formulations, a stabilizer for amorphous solid dispersions, and a flowability enhancer.[2][3][4] Conversely, the synthesis of crystalline MAS, often achieved through methods like hydrothermal treatment, results in a more defined, less porous structure.[4] This guide will explore the nuanced differences between these two forms, providing the technical data and experimental context necessary for advanced formulation development.

Physicochemical Properties: A Comparative Analysis

The choice between crystalline and amorphous magnesium aluminometasilicate hinges on the specific requirements of the pharmaceutical formulation. The distinct structural arrangements of these forms give rise to significant differences in their physical and chemical properties. A summary of these key differences is presented in the table below.

| Property | Crystalline Magnesium Aluminometasilicate | Amorphous Magnesium Aluminometasilicate (Neusilin®) | Significance in Pharmaceutical Formulation |

| Structure | Ordered, repeating three-dimensional lattice of silicate, aluminate, and magnesium units. | Disordered, random arrangement of silicate, aluminate, and magnesium units, forming a complex 3D structure.[1] | The amorphous structure provides a high internal surface area and porosity, crucial for adsorption and stabilization of amorphous APIs.[3][4] |

| Specific Surface Area | Generally lower due to the compact crystal lattice. | Exceptionally high, contributing to its high oil and water adsorption capacity.[1][2] | A high surface area is advantageous for loading liquid or oily drugs and for creating solid dispersions with enhanced dissolution.[3][5] |

| Porosity | Typically non-porous or has very low porosity. | Highly porous with a large internal pore volume.[2] | Porosity allows for the physical entrapment of drug molecules, preventing their recrystallization and enhancing stability.[4][6] |

| Density | Higher bulk and tapped densities due to efficient packing of the crystal structure. | Lower bulk and tapped densities.[7] | Lower density can be beneficial in formulations where a lighter, more voluminous powder is desired. |

| Solubility | Practically insoluble in water and organic solvents.[8] | Practically insoluble in water and organic solvents; does not form a gel in aqueous solutions.[1][9] | Insolubility is a key feature for an inert carrier, ensuring it does not interfere with the drug's chemical properties. The non-gelling nature of the amorphous form is a distinct advantage over other silicates.[1] |

| Flowability | Variable, dependent on crystal habit and size. | Generally excellent, acting as a glidant to improve the flow of powder mixtures.[2][4] | Good flowability is essential for efficient tablet compression and capsule filling processes.[2] |

| Compressibility | Dependent on crystal morphology. | Exhibits good compressibility, enabling the formation of hard tablets at low compression forces.[1] | Good compressibility is vital for the direct compression of tablets, a cost-effective manufacturing method. |

Experimental Protocols for Structural Characterization

The differentiation between the crystalline and amorphous forms of magnesium aluminometasilicate relies on several key analytical techniques. The following sections provide detailed methodologies for these essential experiments.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for distinguishing between crystalline and amorphous materials. Crystalline materials produce a series of sharp, well-defined peaks in the diffraction pattern, corresponding to the regular arrangement of atoms in the crystal lattice. In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo with no sharp peaks.

Experimental Protocol:

-

Sample Preparation: A small amount of the magnesium aluminometasilicate powder is gently packed into a sample holder. Ensure a flat, even surface for analysis. For oriented film analysis to determine specific lattice spacings, a slurry of the material can be prepared and dried on a glass slide.[10]

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: Set to appropriate values for the instrument (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A wide range, such as 5° to 80°, is scanned to detect all relevant diffraction peaks.

-

Scan Speed: A slow scan speed (e.g., 1-2°/minute) is used to ensure good signal-to-noise ratio.

-

-

Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is analyzed. The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of an amorphous structure. For crystalline materials, the d-spacing can be calculated using Bragg's Law (nλ = 2d sinθ).[11]

Scanning Electron Microscopy (SEM)

Scanning electron microscopy provides high-resolution images of the material's surface morphology and particle shape. This technique can reveal differences in the external structure between the crystalline and amorphous forms.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the powder is mounted on an aluminum stub using double-sided carbon adhesive tape.[12]

-

To ensure a uniform monolayer of particles and minimize agglomeration, the "flick method" or "dish method" can be employed.[13]

-

Excess powder is removed using a gentle stream of compressed gas to prevent contamination of the SEM chamber.[13][14]

-

For non-conductive samples like magnesium aluminometasilicate, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging effects during imaging.[15]

-

-

Instrument Setup:

-

Accelerating Voltage: Typically in the range of 5-20 kV.

-

Working Distance: Optimized to achieve the desired magnification and depth of field.

-

Detector: A secondary electron (SE) detector is commonly used for topographical imaging.

-

-

Imaging: The electron beam is scanned across the sample surface, and the emitted secondary electrons are collected to form an image.

-

Image Analysis: The SEM images are examined for differences in particle shape, size distribution, and surface texture. Crystalline materials may exhibit well-defined geometric shapes, whereas amorphous particles are often more irregular and may show a porous surface structure.[15]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the powder (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.

-

Instrument Setup:

-

Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Purge Gas: An inert gas, such as nitrogen, is passed through the DSC cell to provide a stable thermal environment.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed for thermal events. A crystalline material will show a sharp endothermic peak corresponding to its melting point.[16] An amorphous material will not exhibit a melting endotherm but may show a subtle change in the baseline corresponding to its glass transition temperature (Tg).[16][17] The absence of a melting peak for the amorphous form confirms its non-crystalline nature.[18]

Functional Implications in Pharmaceutical Formulations

The structural differences between crystalline and amorphous magnesium aluminometasilicate have profound implications for their functionality in pharmaceutical dosage forms.

Amorphous Magnesium Aluminometasilicate (Neusilin®)

The high porosity and large surface area of amorphous MAS make it an exceptionally versatile excipient.[2]

-

Carrier for Liquid and Oily Drugs: It can adsorb large quantities of oils, liquid drugs, and self-emulsifying drug delivery systems (SEDDS), transforming them into free-flowing powders suitable for tableting or capsule filling.[3][5]

-

Stabilization of Amorphous Drugs: Amorphous MAS is highly effective at converting crystalline active pharmaceutical ingredients (APIs) into a more stable amorphous form, often through co-milling.[19][20][21] The porous structure physically confines the drug molecules, preventing their recrystallization and thereby enhancing the physical stability of the amorphous API.[4][6] This is particularly beneficial for poorly water-soluble drugs (BCS Class II and IV), where the amorphous form exhibits higher solubility and bioavailability.[4]

-

Improved Flowability and Compressibility: It acts as a glidant, improving the flow properties of powder blends, and its inherent compressibility allows for the production of robust tablets.[2][4]

Crystalline Magnesium Aluminometasilicate

While less common in pharmaceutical formulations, the crystalline form of MAS could be advantageous in specific scenarios.

-

Inert Filler: Due to its lower surface area and reactivity, crystalline MAS could serve as a highly inert filler in formulations where interactions between the excipient and the API are a concern.

-

Controlled Release Applications: The defined structure of crystalline MAS might be explored for creating controlled-release matrices, although this is not a current mainstream application.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the structural differences and a logical workflow for selecting the appropriate form of magnesium aluminometasilicate.

Conclusion

Magnesium aluminometasilicate is a powerful tool in the pharmaceutical formulator's arsenal. The amorphous form, in particular, offers a unique combination of properties that address many of the challenges associated with modern drug development, especially for poorly soluble compounds. Its ability to enhance stability, improve solubility, and facilitate the manufacturing of solid dosage forms from liquids makes it an invaluable excipient. While the crystalline form is less utilized, a thorough understanding of its properties is essential for a comprehensive approach to material selection. By leveraging the appropriate analytical techniques to characterize the structure of magnesium aluminometasilicate, researchers and drug development professionals can harness its full potential to create more effective and stable pharmaceutical products.

References

- 1. fujichemical.co.jp [fujichemical.co.jp]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. Magnesium Aluminometasilicate [benchchem.com]

- 5. Porous Magnesium Aluminometasilicate Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Physical Property Optimization of an Amorphous Drug Substance Utilizing a High Surface Area Magnesium Aluminometasilicate (Neusilin(®) US2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phexcom.com [phexcom.com]

- 9. neusilin.jp [neusilin.jp]

- 10. Magnesium Aluminum Silicate [drugfuture.com]

- 11. rigaku.com [rigaku.com]

- 12. researchgate.net [researchgate.net]

- 13. nanoscience.com [nanoscience.com]

- 14. vaccoat.com [vaccoat.com]

- 15. thesolubilitycompany.com [thesolubilitycompany.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Characterization Of Amorphous Pharmaceuticals By DSC Analysis [pharmaceuticalonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Formation of physically stable amorphous drugs by milling with Neusilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fujichemical.co.jp [fujichemical.co.jp]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Magnesium Aluminometasilicate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnesium Aluminometasilicate, a multifunctional excipient pivotal in modern pharmaceutical formulations. This document delves into its chemical identity, physicochemical properties, synthesis, and its versatile applications in drug delivery systems, with a focus on enhancing bioavailability and stability of active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Magnesium Aluminometasilicate is a synthetic, amorphous, porous material with a composition that can vary, leading to different grades with distinct properties. This variability is reflected in the multiple CAS numbers and chemical formulas reported in the literature. It is crucial for researchers to consider the specific grade of Magnesium Aluminometasilicate as its properties can significantly impact formulation performance.

CAS Numbers and Chemical Formulas

The complex and variable nature of Magnesium Aluminometasilicate results in several identifiers. The most frequently cited CAS numbers include 12511-31-8 and 1327-43-1 .[1][2] Other reported CAS numbers are 12408-47-8 and 71205-22-6.[3] This variation arises from the different ratios of its core components: magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).

The chemical formula is often represented in a generalized form, such as Al₂O₃·MgO·1.7SiO₂·xH₂O or Al₂O₃·MgO·2SiO₂·xH₂O , indicating the presence of water of hydration.[4][5] A simpler representation is AlMgO₄Si+ .[6] The specific ratio of the oxides defines the grade and, consequently, the physicochemical properties of the material.

Physicochemical Properties of Different Grades

Commercially available grades of Magnesium Aluminometasilicate, such as the Neusilin® series, offer a range of properties tailored for specific pharmaceutical applications. The following tables summarize key quantitative data for different types of Magnesium Aluminometasilicate.

Table 1: General Properties of Pharmaceutical Grade Magnesium Aluminometasilicate

| Property | Value | References |

| Appearance | White to off-white, odorless, tasteless powder or granules | [2] |

| Solubility | Practically insoluble in water and ethanol | [2] |

| pH (of a 4-5% aqueous suspension) | Typically ranges from 6.0 to 10.5, depending on the grade | [2] |

| Loss on Drying | ≤ 20% | [7] |

| Acid Consuming Capacity | ≥ 210 mL of 0.1 N HCl per gram | [2] |

Table 2: Comparative Properties of Different Neusilin® Grades

| Property | Neusilin® UFL2 | Neusilin® US2 | Neusilin® S2 |

| pH (4% slurry) | 6.0 - 8.0 | 6.0 - 8.0 | 9.0 - 10.5 |

| Average Particle Size (μm) | 50 | 106 | 100 |

| Specific Surface Area (m²/g) | 300 | 300 | 110 |

| Oil Adsorption Capacity (mL/g) | 3.2 | 3.2 | 1.8 |

| Water Adsorption Capacity (mL/g) | 3.2 | 3.2 | 1.8 |

| Loose Bulk Density (g/mL) | 0.08 - 0.13 | 0.13 - 0.18 | 0.20 - 0.28 |

| Tapped Bulk Density (g/mL) | 0.10 - 0.16 | 0.16 - 0.22 | 0.25 - 0.35 |

Synthesis of Magnesium Aluminometasilicate

Magnesium Aluminometasilicate is synthetically produced, allowing for controlled properties. The most common method is hydrothermal synthesis, which involves the reaction of magnesium and aluminum salts with a silicate (B1173343) source in an aqueous solution under controlled temperature and pH.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a general method for the laboratory-scale synthesis of Magnesium Aluminometasilicate.

Materials:

-

Magnesium salt (e.g., Magnesium Chloride or Magnesium Sulfate)

-

Aluminum salt (e.g., Aluminum Sulfate or Aluminum Chloride)

-

Silicate source (e.g., Sodium Silicate solution)

-

Deionized water

-

Hydrochloric acid or Sodium Hydroxide for pH adjustment

Procedure:

-

Preparation of Salt Solution: Dissolve equimolar amounts of the magnesium salt and aluminum salt in deionized water with stirring to create a homogeneous mixed salt solution.[8]

-

Preparation of Silicate Solution: In a separate vessel, dilute the sodium silicate solution with deionized water.[8]

-

Reaction: Slowly add the mixed salt solution to the silicate solution under vigorous stirring.[8]

-

pH Adjustment: Adjust the pH of the resulting slurry to a desired range (typically neutral to slightly alkaline) using hydrochloric acid or sodium hydroxide.[8]

-

Hydrothermal Treatment: Transfer the slurry to a sealed reactor and heat to a temperature between 100°C and 200°C for several hours to facilitate the crystallization of the Magnesium Aluminometasilicate.[8]

-

Filtration and Washing: After cooling, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and impurities.[8]

-

Drying: Dry the washed product in an oven at 105-110°C until a constant weight is achieved.[8]

-

Milling: If necessary, mill the dried product to obtain a fine powder with a uniform particle size.[8]

References

- 1. dva.com [dva.com]

- 2. chempoint.com [chempoint.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. phexcom.com [phexcom.com]

- 5. US20100196475A1 - Controlled release tablet formulation containing magnesium aluminometasilicate - Google Patents [patents.google.com]

- 6. Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery and photostability of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fujichemical.co.jp [fujichemical.co.jp]

- 8. en.888chem.com [en.888chem.com]

A Technical Guide to Hydrothermal Synthesis of Crystalline Magnesium Aluminometasilicate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis routes for producing crystalline magnesium aluminometasilicate. This guide details the experimental protocols, key synthesis parameters, and resulting material properties, offering valuable insights for researchers and professionals in materials science and drug development.

Introduction

Crystalline magnesium aluminometasilicate, a material with a diverse range of applications, is notable for its layered structure and high surface area. Its synthesis, particularly through hydrothermal methods, allows for precise control over its physicochemical properties, making it a subject of significant scientific interest. Hydrothermal synthesis is a versatile and widely employed technique for crystallizing materials from aqueous solutions under conditions of high temperature and pressure.[1][2] This method is particularly advantageous for producing finely-controlled crystalline structures of magnesium aluminometasilicate, such as saponite (B12675438) and cordierite (B72626), by manipulating parameters like temperature, pressure, pH, and reaction duration.[3][4]

Hydrothermal Synthesis Methodologies

The hydrothermal synthesis of crystalline magnesium aluminometasilicate typically involves the reaction of magnesium, aluminum, and silicon precursors in an aqueous solution within a sealed autoclave reactor. The process leverages elevated temperatures and autogenous pressures to facilitate the dissolution of reactants and subsequent crystallization of the desired product.

A general workflow for the hydrothermal synthesis process is outlined below:

Caption: General experimental workflow for hydrothermal synthesis.

Synthesis of Saponite

Saponite, a trioctahedral smectite clay, is a common crystalline form of magnesium aluminometasilicate synthesized hydrothermally. The process typically involves the crystallization from an amorphous gel of ideal saponite composition.[5]

Experimental Protocol:

A typical synthesis involves preparing a gel with a stoichiometric mixture of silica, aluminum, and magnesium salts, along with a source of interlayer cations (commonly sodium).[3]

-

Precursor Gel Preparation: A stoichiometric gel is prepared, for instance, with a theoretical formula of M₀.₆Mg₃Al₀.₆Si₃.₄O₁₀(OH)₂, where M represents the interlayer cation.[6]

-

Hydrothermal Treatment: The gel is then subjected to hydrothermal treatment in a Teflon-lined stainless-steel autoclave.[7]

-

Reaction Conditions: The reaction is carried out under autogenous water pressure at temperatures ranging from 150°C to 450°C for a duration that can vary from minutes to several months.[3]

-

Product Recovery: After the reaction, the crystalline product is cooled, separated from the hydrothermal fluid, washed with distilled water to remove any soluble salts, and subsequently dried.[6]

The crystallization of saponite is influenced by temperature, with rapid crystallization occurring between 75°C and 200°C.[6]

Synthesis of Cordierite

Cordierite (Mg₂Al₄Si₅O₁₈) is another important crystalline phase of magnesium aluminometasilicate known for its excellent thermal shock resistance and low thermal expansion.[8] Hydrothermal synthesis of cordierite often involves a sol-gel precursor followed by a high-temperature hydrothermal treatment.

Experimental Protocol:

-

Precursor Gel Synthesis: A cordierite gel is synthesized from starting materials such as silicon tetrachloride (SiCl₄), aluminum hydroxide (B78521) (Al(OH)₃), and magnesium chloride (MgCl₂·6H₂O).[9]

-

Hydrothermal Treatment: The prepared gel is then subjected to hydrothermal treatment.

-

Phase Transformation: The resulting product is often a metastable µ-cordierite, which can be transformed into the stable α-cordierite phase through subsequent calcination at temperatures between 1200°C and 1300°C.[9]

The logical relationship for the formation of α-cordierite via a hydrothermal route followed by calcination is depicted below.

Caption: Pathway for α-cordierite formation.

Key Synthesis Parameters and Their Effects

The properties of the final crystalline magnesium aluminometasilicate product are highly dependent on the synthesis parameters.

| Parameter | Range | Effect on Product |

| Temperature | 90°C - 550°C | Influences the crystalline phase, crystallinity, and reaction kinetics. Higher temperatures can lead to the formation of different phases like talc (B1216) and phlogopite from saponite above 450°C.[5] For cordierite, temperatures of 900-1200°C can yield the metastable μ-phase, which transforms to α-cordierite at higher temperatures.[9] |

| Pressure | Autogenous - 1 kbar | Affects the solubility of precursors and the stability of crystalline phases. Saponite crystallization has been reported at 1 kbar.[5] |

| Reaction Time | Minutes - Months | Determines the extent of crystallization and crystal growth. Saponite can crystallize within 7 days.[5] Longer durations can lead to phase transformations. |

| pH | Alkaline | The pH of the reaction medium is a critical factor, influencing the dissolution of precursors and the nucleation and growth of crystals.[1] |

| Precursor Composition | Stoichiometric Ratios | The molar ratios of Si, Al, and Mg in the initial gel determine the stoichiometry of the final product and can influence the formation of secondary phases.[10] |

Characterization of Crystalline Magnesium Aluminometasilicate

A variety of analytical techniques are employed to characterize the synthesized materials to determine their crystalline structure, morphology, and physicochemical properties.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase identification, crystallinity, and crystallite size.[9][11] |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the silicate (B1173343) network structure.[11] |

| Scanning Electron Microscopy (SEM) | Visualization of particle morphology, size, and aggregation.[9] |

| Transmission Electron Microscopy (TEM) | Detailed imaging of crystal structure and morphology at the nanoscale.[11] |

| N₂ Physisorption | Determination of specific surface area and pore volume.[3] |

Conclusion

Hydrothermal synthesis is a powerful and versatile method for the preparation of crystalline magnesium aluminometasilicate with tailored properties. By carefully controlling the synthesis parameters such as temperature, pressure, reaction time, and precursor composition, it is possible to produce specific crystalline phases like saponite and cordierite. The detailed experimental protocols and understanding of the influence of key parameters provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrothermal synthesis as a route to mineralogically-inspired structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]

- 5. Hydrothermal Reactivity of Saponite | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 6. Spectroscopic Studies of Synthetic and Natural Saponites: A Review [mdpi.com]

- 7. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaiceramicsociety.com [thaiceramicsociety.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of Mg-Ni saponite crystallization from precursor mixtures | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Sintering process for Magnesium aluminometasilicate glass-ceramic fabrication.

An In-depth Technical Guide to the Sintering Process for Magnesium Aluminometasilicate Glass-Ceramic Fabrication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the fabrication of magnesium aluminometasilicate (MAS) glass-ceramics via the sintering route. This advanced material is of significant technological interest due to its unique combination of properties, including excellent machinability, high electrical insulation, ultra-high vacuum compatibility, and robust thermal and mechanical stability.[1][2][3] Such characteristics make it a prime candidate for specialized applications, including high-voltage insulators, components for nuclear technology, and implantable medical devices.[1][2]

The fabrication of MAS glass-ceramics is a multi-stage thermal process that begins with a carefully selected composition of precursor materials. The subsequent sintering process, involving controlled heating schedules, is critical for achieving the desired microstructure, which is typically characterized by an interlocking array of plate-like mica crystals dispersed within a glass matrix.[4] This unique microstructure is the primary reason for the material's notable machinability.

This guide will detail the experimental protocols for the key characterization techniques, present quantitative data from various studies in a clear, tabular format, and provide visualizations of the experimental workflows and the relationships between processing parameters and material properties.

Core Sintering Process

The sintering of MAS glass-ceramics is typically a three-stage process involving calcination, nucleation, and crystallization.[1][3][5][6] A nucleating agent, commonly magnesium fluoride (B91410) (MgF₂), is often incorporated to facilitate controlled crystallization.[1][2][3][4][5]

Experimental Workflow

The general workflow for the fabrication of MAS glass-ceramics via the sintering route is depicted below.

Quantitative Data

The following tables summarize the quantitative data from various studies on the sintering of MAS glass-ceramics.

Table 1: Composition of Starting Materials

| Component | Weight Percentage (%) | Reference |

| SiO₂ | 45 - 50 | [2] |

| Al₂O₃ | 15 - 18 | [2] |

| MgO | 17 - 20 | [2] |

| K₂O | 8 - 10 | [2] |

| B₂O₃ | 6 - 10 | [2] |

| MgF₂ (Nucleating Agent) | 4 - 7 | [1][2] |

Table 2: Sintering Process Parameters

| Parameter | Value | Reference |

| Calcination Temperature | 950 °C | [1][2] |

| Calcination Time | 24 h | [1][2] |

| Nucleation Temperature | 600 - 630 °C | [1][2] |

| Nucleation Time | 2 - 4 h | [1][2] |

| Crystallization/Sintering Temperature | 950 - 1080 °C | [1][2] |

| Heating Rate to Sintering Temperature | 15 - 60 °C/h | [1][2] |

| Compaction Pressure | ~200 kg/cm ² | [2] |

Table 3: Physical and Mechanical Properties

| Property | Value | Sintering Conditions | Reference |

| Sintered Density | 2.35 g/cm³ | 1040 °C | [1] |

| Theoretical Density Achieved | 96% | 1040 °C | [1] |

| Porosity | 3-4% | Not specified | [3][5] |

| High Voltage Breakdown Strength | 160 kV/cm | Not specified | [2][7] |

| Outgassing Rate | 10⁻⁹ Torr l·s⁻¹ cm⁻² | Not specified | [2][7] |

| Median Particle Size (pre-sintering) | ~5.3 µm | N/A | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Thermal Analysis (TG/DTA)

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are employed to determine the thermal stability and transformation temperatures of the MAS material.

-

Instrumentation: A Netzsch STA-409 thermoanalyzer or similar instrument can be used.[1]

-

Sample Preparation: A small amount of the powdered MAS sample is placed in an alumina (B75360) pan.[8]

-

Procedure: The sample is heated from room temperature to a temperature above the expected crystallization temperature (e.g., 900°C or higher) at a controlled heating rate (e.g., 5 to 50 °C/min) in an air or inert atmosphere.[1][8]

-

Data Analysis: The TG curve provides information on weight loss as a function of temperature, indicating dehydration or decomposition.[1] The DTA curve shows endothermic and exothermic peaks corresponding to glass transition and crystallization events, respectively.[1]

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the sintered glass-ceramic.

-

Instrumentation: A Rigaku Geiger flux instrument with CuKα radiation or a similar diffractometer is suitable.[1]

-

Sample Preparation: The sintered MAS specimen is typically polished to obtain a flat surface.[1]

-

Procedure: The sample is mounted in the diffractometer, and the X-ray beam is directed at the surface. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases such as fluorophlogopite, norbergite, and cordierite.[1][3][9]

Scanning Electron Microscopy (SEM)

SEM is utilized to observe the microstructure, including grain size, shape, distribution, and porosity of the sintered samples.

-

Instrumentation: A LEO 4401 SEM or a similar instrument can be used.[1]

-

Sample Preparation: The specimen is fully polished and may be etched to reveal the grain boundaries. It is then mounted on an aluminum stud and coated with a thin conductive film (e.g., gold) to prevent charging.[1]

-

Procedure: A focused beam of high-energy electrons is scanned across the sample surface. The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are used to generate an image.

-

Data Analysis: The SEM images provide a visual representation of the microstructure, allowing for the assessment of crystal morphology, porosity, and the overall homogeneity of the material.[1]

Density and Porosity Measurement

-

Instrumentation: An Ultra Pycnometer 1000 (Quantachrome) or a similar instrument for density measurement. Radiographic techniques can be used for porosity measurement.[1]

-

Procedure for Density: The pycnometer measures the true volume of the sample by gas displacement, which is then used to calculate the density.

-

Procedure for Porosity: Radiographic techniques can provide a non-destructive evaluation of the internal porosity of the sintered compacts.[1]

Process-Property Relationships

The final properties of the MAS glass-ceramic are intricately linked to the sintering parameters. The following diagram illustrates these key relationships.

Conclusion

The fabrication of magnesium aluminometasilicate glass-ceramics through a sintering route offers a versatile method for producing a high-performance material with a unique set of properties. A thorough understanding and precise control of the multi-stage sintering process, from the initial chemical composition to the final heat treatment schedule, are paramount to achieving the desired microstructure and, consequently, the exceptional machinability and electrical insulation properties of the final product. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working on the development and application of these advanced ceramic materials.

References

- 1. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. barc.gov.in [barc.gov.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. mdpi.com [mdpi.com]

The Catalyst for Crystallization: A Technical Guide to Nucleating Agents in Magnesium Aluminometasilicate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of nucleating agents in the synthesis of magnesium aluminometasilicate (MAS) glass-ceramics. The controlled crystallization of MAS glasses is paramount in tailoring their final properties for a range of high-technology applications, from electronic substrates and dental restorations to drug delivery systems. Nucleating agents are the cornerstone of this control, dictating the nucleation and growth of crystalline phases within the amorphous glass matrix. This document provides a comprehensive overview of common nucleating agents, their mechanisms of action, and their quantitative impact on the synthesis process and final material characteristics. Detailed experimental protocols and visual representations of key processes are included to facilitate understanding and application in a research and development setting.

The Role and Mechanism of Nucleating Agents

A nucleating agent is a minority component added to a glass composition to promote internal nucleation, leading to the controlled precipitation of desired crystal phases.[1][2] These agents function by lowering either the thermodynamic or kinetic barrier for nucleation, or a combination of both.[1][3] In the context of magnesium aluminometasilicate synthesis, nucleating agents are instrumental in transforming the amorphous glass into a fine-grained, uniform glass-ceramic with enhanced mechanical, thermal, and dielectric properties.[4][5]

The general mechanism involves the initial formation of finely dispersed crystalline nanoparticles of the nucleating agent or a compound it forms within the glass matrix upon heating. These nanoparticles then act as heterogeneous nucleation sites for the primary crystalline phases of the MAS system, such as cordierite (B72626) or forsterite. This controlled, heterogeneous nucleation leads to a much finer and more uniform microstructure than what would be achieved through spontaneous, homogeneous nucleation.

Common Nucleating Agents for Magnesium Aluminometasilicate

Several oxides and fluorides have been successfully employed as nucleating agents in the synthesis of MAS glass-ceramics. The choice of agent significantly influences the crystallization behavior and the final properties of the material.

Titanium Dioxide (TiO₂)

Titanium dioxide is one of the most effective and widely studied nucleating agents for aluminosilicate (B74896) glasses.[2][5] Its high ionic field strength promotes phase separation within the glass, creating titania-rich regions that serve as precursors for nucleation.[5] TiO₂ can decrease the crystallization temperature and promote the formation of a uniform, fine-grained microstructure.[5][6] In some systems, TiO₂ can lead to the formation of crystalline phases like magnesium titanate (MgTiO₃) which then act as nucleation sites.

Zirconium Dioxide (ZrO₂)

Zirconium dioxide is another highly effective nucleating agent, known for its ability to induce the precipitation of tetragonal ZrO₂ nanocrystals at the nucleation stage.[7][8] These nanocrystals then serve as potent sites for the heterogeneous nucleation of the primary MAS crystalline phases.[9] ZrO₂ is particularly effective in producing transparent glass-ceramics with high mechanical strength.[9][10] The addition of ZrO₂ can also enhance the thermal stability of the resulting glass-ceramic.[9][11]

Magnesium Fluoride (B91410) (MgF₂)

Magnesium fluoride has been utilized as a nucleating agent in the sintering route for producing MAS glass-ceramics.[12][13] Its addition can lead to the formation of various crystalline phases, including fluorophlogopite, which can impart unique properties like machinability to the glass-ceramic.[12][13]

Other and Combined Nucleating Agents

Researchers have also explored other nucleating agents and combinations to achieve specific material properties.

-

Niobium Pentoxide (Nb₂O₅): Has been shown to be a successful nucleating agent, leading to transparent glass-ceramics with good crack resistance and hardness.[14]

-

Composite Nucleating Agents: Combinations such as TiO₂ and ZrO₂ are often used to leverage the synergistic effects of both agents, leading to improved crystallization behavior.[15][16] More complex systems, for instance using SnO₂ + ZrO₂ + Ta₂O₅ as a multi-component nucleating agent, have been successful in synthesizing chemically strengthened, transparent MAS glass-ceramics.[10]

Quantitative Impact of Nucleating Agents

The concentration and type of nucleating agent have a direct and measurable impact on the physical and mechanical properties of the resulting magnesium aluminometasilicate glass-ceramic.

| Nucleating Agent(s) | Concentration (wt. %) | Key Effects | Resulting Properties |

| MgF₂ | 4 - 7 | Promotes formation of fluorophlogopite phase. | Good machinability and thermal stability.[12][13] |

| Nb₂O₅ | 1.0 (molar %) | Achieves up to 20% crystalline volume fraction while maintaining transparency. | High transparency (~70%), crack resistance, and hardness.[14] |

| TiO₂ | 2 - 10 | Decreases transition temperature, promotes high-density nucleation and uniform crystal size. | Significant improvement in hardness.[5] |

| ZrO₂ | 5 | Enhances fluorophlogopite crystallization and creates an interlocked mica microstructure. | Increased glass transition temperature and softening point.[11] |

| SnO₂ + ZrO₂ | Not specified | Leads to the formation of spinel, gahnite, and zirconia phases. | High microhardness (9.3 GPa) and bending strength (170 MPa).[9] |

| SnO₂ + ZrO₂ + Ta₂O₅ | Ta₂O₅: 0 - 0.5 (mol%) | Decreases the exothermic peak temperature of crystallization. | Vickers hardness up to 875 Hv and flexural strength up to 350 MPa with high transparency (81.5%).[10] |

Experimental Protocols

The synthesis of magnesium aluminometasilicate glass-ceramics typically involves a multi-stage heat treatment process. The specific temperatures and durations are critical and are influenced by the glass composition and the nucleating agent used.

General Synthesis via Melt-Quench and Sintering Routes

Melt-Quench Method:

-

Batching and Mixing: High-purity raw materials (e.g., MgO, Al₂O₃, SiO₂) and the desired nucleating agent are weighed and thoroughly mixed.

-

Melting: The mixture is melted in a platinum or alumina (B75360) crucible at high temperatures, typically in the range of 1450-1550 °C, for a duration sufficient to achieve a homogeneous melt (e.g., 1-2 hours).[11][13]

-

Quenching: The molten glass is rapidly cooled to room temperature, often by pouring it onto a steel plate or into water, to form a bulk amorphous glass.

-

Heat Treatment (Crystallization): The glass is subjected to a two-stage heat treatment:

-

Nucleation: The glass is held at a temperature near the glass transition temperature (Tg) for a specific period (e.g., 2-48 hours) to induce the formation of nuclei.[14]

-

Crystallization: The temperature is then raised to a higher crystallization temperature for a period (e.g., 2-10 hours) to promote the growth of crystals on the formed nuclei.[9][14]

-

Sintering Route:

-

Mixing and Calcination: The raw materials are mixed and calcined at a high temperature (e.g., 950 °C for 24 hours).[12]

-

Milling: The calcined charge is mixed with the nucleating agent (e.g., MgF₂) and milled to a fine powder.[12]

-

Pressing: The fine powder is pressed into the desired shape.

-

Sintering and Crystallization: The pressed body is subjected to a controlled heating schedule to achieve sintering and crystallization.

Characterization Techniques

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), crystallization onset temperature (Tc), and peak crystallization temperature (Tp), which are crucial for designing the heat treatment schedule.[11][12]

-

X-Ray Diffraction (XRD): To identify the crystalline phases present in the glass-ceramic after heat treatment.[11][12]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the microstructure, including the size, morphology, and distribution of the crystalline phases.[10]

-

Mechanical Testing: To measure properties such as Vickers hardness and flexural strength.[9][10]

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the synthesis and characterization of magnesium aluminometasilicate.

Caption: Workflow for the synthesis of MAS glass-ceramics via the melt-quench method.

Caption: Mechanism of heterogeneous nucleation induced by a nucleating agent.

Conclusion

The selection of an appropriate nucleating agent is a critical decision in the synthesis of magnesium aluminometasilicate glass-ceramics. As demonstrated, agents such as TiO₂, ZrO₂, and MgF₂, as well as their combinations, profoundly influence the nucleation kinetics, crystalline phase assemblage, and ultimately, the macroscopic properties of the final material. A thorough understanding of the mechanisms of these agents, coupled with precise control over the heat treatment process, allows for the rational design and fabrication of MAS glass-ceramics with tailored properties for advanced applications. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the development of these versatile materials.

References

- 1. researchgate.net [researchgate.net]

- 2. ceramics.org [ceramics.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Nucleation Agents in Glass: Enhancing Crystallization for Better Quality [safecoze.com]

- 5. journals.uniosun.edu.ng [journals.uniosun.edu.ng]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iucr2017.org [iucr2017.org]

- 12. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Influence of Templating Agents on the Morphology of Magnesium Aluminometasilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of templating agents in controlling the morphology and physicochemical properties of synthetic magnesium aluminometasilicate. Magnesium aluminometasilicate, a versatile material with applications in pharmaceuticals as an excipient and drug carrier, can be engineered with specific properties by employing structure-directing agents during its synthesis. This guide details the experimental protocols, presents quantitative data, and illustrates the underlying mechanisms of templated synthesis.

Introduction to Templating Agents in Material Synthesis

Templating agents, or structure-directing agents (SDAs), are organic molecules that serve as scaffolds around which inorganic precursors self-assemble to form porous materials with controlled architectures. The template molecules organize into micelles or other supramolecular structures in the reaction mixture. The inorganic species then hydrolyze and condense around these structures. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous inorganic framework with a morphology and pore structure that is a negative replica of the template assembly.

Commonly used templating agents include:

-

Surfactants: Cationic (e.g., Cetyltrimethylammonium Bromide - CTAB), anionic, and non-ionic surfactants.

-

Polymers: Block copolymers (e.g., Pluronics like P123 and F127) and other polymers like polyethylene (B3416737) glycol (PEG).

-

Other organic molecules: Amines and quaternary ammonium (B1175870) hydroxides.

The choice of templating agent, its concentration, and the synthesis conditions (e.g., pH, temperature, and reaction time) are critical parameters that dictate the final properties of the magnesium aluminometasilicate, such as its surface area, pore size and volume, particle size, and overall morphology. These properties, in turn, significantly influence its performance in applications like drug delivery, where they affect drug loading capacity and release kinetics.

Experimental Protocols for Templated Synthesis

This section provides detailed methodologies for the synthesis of magnesium aluminometasilicate using different types of templating agents.

Hydrothermal Synthesis using a Non-ionic Polymer Template: Polyethylene Glycol (PEG) 400

This protocol is based on the successful synthesis of a sodium magnesium aluminum silicate (B1173343) nanocomposite with enhanced morphological and adsorption properties.[1]

Materials:

-

Sodium Silicate (Na₂SiO₃·5H₂O)

-

Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

-

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

-

Polyethylene Glycol 400 (PEG 400)

-

Distilled Water

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (if necessary)

Procedure:

-

Preparation of Precursor Solutions:

-

Solution A: Dissolve 20 g of Na₂SiO₃·5H₂O in 50 mL of distilled water.

-

Solution B: Dissolve 6 g of Al(NO₃)₃·9H₂O and 6 g of Mg(NO₃)₂·6H₂O in 50 mL of distilled water.

-

-

Mixing: Combine Solution A and Solution B under continuous stirring for 30 minutes.

-

Addition of Templating Agent: To the resulting mixture, add 10 mL of polyethylene glycol 400 and continue stirring for an additional 30 minutes.

-

Hydrothermal Treatment: Transfer the final mixture to a 170 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180 °C for 12 hours.

-

Product Recovery: After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.

-

Washing: Wash the product repeatedly with distilled water and ethanol (B145695) to remove any unreacted precursors and the templating agent.

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C).

-

Calcination (Optional but recommended for template removal): Calcine the dried powder in a furnace at a temperature sufficient to remove the PEG 400 template (e.g., 500-600 °C) for several hours.

Control (Non-Templated) Synthesis: For comparison, the same procedure can be followed without the addition of polyethylene glycol 400.

Generalized Sol-Gel Synthesis using a Cationic Surfactant Template: Cetyltrimethylammonium Bromide (CTAB)

This generalized protocol is based on methodologies for synthesizing other mesoporous silicates and can be adapted for magnesium aluminometasilicate.

Materials:

-

Silicon source (e.g., Tetraethyl Orthosilicate - TEOS or Sodium Silicate)

-

Aluminum source (e.g., Aluminum Isopropoxide or Aluminum Nitrate)

-

Magnesium source (e.g., Magnesium Nitrate or Magnesium Ethoxide)

-

Cetyltrimethylammonium Bromide (CTAB)

-

Solvent (e.g., Ethanol, Water)

-

Catalyst (e.g., Ammonia (B1221849) solution or Hydrochloric Acid)

Procedure:

-

Template Solution Preparation: Dissolve CTAB in a mixture of water and ethanol under stirring.

-